molecular formula C18H16N6O2 B2427024 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1207021-77-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2427024
CAS No.: 1207021-77-9
M. Wt: 348.366
InChI Key: WDTGTWCRYHJOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17(19-11-16-20-14-7-3-4-8-15(14)21-16)9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8H,9-11H2,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGTWCRYHJOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide, with the CAS number 1207021-77-9 and molecular formula C18H16N6O2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

PropertyValue
Molecular FormulaC18H16N6O2
Molecular Weight348.366 g/mol
PurityTypically ≥ 95%
IUPAC NameN-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Synthesis

The synthesis of this compound involves multi-step organic reactions typically utilizing benzimidazole derivatives and benzotriazine intermediates. The process often employs cyclocondensation techniques and can be optimized using various catalysts such as ZnO nanoparticles to enhance yield and selectivity .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against various bacterial strains .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. A series of novel 1H-benzimidazoles were synthesized and tested against human cancer cell lines, revealing compounds that effectively bind to human topoisomerase I (Hu Topo I), a target for anticancer drugs. These compounds exhibited strong binding affinities and thermal stabilization of DNA sequences . The implications for this compound are promising given its structural components.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzimidazole derivatives using the broth microdilution method. Compounds with similar structures to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to standard antibiotics .
  • Anticancer Screening : In a comprehensive screening against a panel of 60 human cancer cell lines at the National Cancer Institute, several benzimidazole derivatives demonstrated cytotoxicity with IC50 values in low micromolar ranges. The structure-function relationship analysis suggested that modifications on the benzimidazole ring could enhance activity against specific cancer types .

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Research indicates that compounds containing benzimidazole and triazine moieties exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The incorporation of the 4-oxobenzo[d][1,2,3]triazine structure may enhance these effects due to its ability to interact with DNA and disrupt critical cellular processes.

1.2 Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzimidazole derivatives can exhibit activity against various bacterial strains and fungi . The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity, making it a candidate for developing new antimicrobial agents.

1.3 Anti-inflammatory Properties

Anti-inflammatory activity is another notable application. Compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide have demonstrated the ability to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential use in treating inflammatory diseases like arthritis or inflammatory bowel disease.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound. Various synthetic routes have been explored to create derivatives with enhanced biological activity. For example, modifications at specific positions on the benzimidazole or triazine rings can lead to significant changes in potency and selectivity against target enzymes or receptors .

Table 1: Summary of Synthetic Methods and Their Outcomes

Synthetic MethodKey FeaturesBiological ActivityReference
Mannich ReactionSimple one-pot synthesisAnticancer activity
Cyclization TechniquesFormation of heterocyclesAntimicrobial effects
Functional Group ModificationEnhanced solubility and bioavailabilityAnti-inflammatory properties

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of benzimidazole derivatives, this compound was tested against several cancer cell lines. It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers when treated with the compound compared to control groups .

Q & A

Basic: What are the critical steps and analytical techniques for synthesizing and characterizing this compound?

The synthesis typically involves multi-step reactions, including amide bond formation, heterocyclic ring construction, and functional group modifications. Key considerations include:

  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to enhance reaction efficiency .
  • Catalysts : Transition metal catalysts or bases (e.g., triethylamine) may facilitate coupling reactions .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking reaction progress and purity .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for verifying atomic arrangements .

Basic: How can researchers identify structural analogs of this compound for structure-activity relationship (SAR) studies?

Structural analogs often share core heterocyclic motifs (e.g., benzimidazole, triazine). Use the following approach:

  • Database mining : Search PubChem or DrugBank for compounds with overlapping substructures (e.g., CAS 2309804-47-3 in ).

  • Key features to compare :

    FeatureExample CompoundsReference
    Benzimidazole coreEthyl 4-{2-[...]acetamido}benzoate
    Triazine/oxo derivatives3-(6-isopropoxy-[...]propanamide

Advanced: What experimental designs are recommended to resolve contradictions in reported biological activities of analogs?

Contradictions may arise from variations in assay conditions or target selectivity. Address this by:

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
  • Orthogonal validation : Combine in vitro enzyme inhibition assays with in silico docking simulations to confirm target engagement .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .

Advanced: How can computational methods enhance the prediction of this compound’s reactivity and metabolic pathways?

  • Reactivity modeling : Density Functional Theory (DFT) calculations predict sites prone to nucleophilic/electrophilic attacks, particularly at the triazinone or benzimidazole moieties .
  • Metabolic stability : Machine learning tools (e.g., ADMET Predictor) simulate phase I/II metabolism, highlighting potential glucuronidation or oxidation sites .
  • Docking studies : Molecular dynamics simulations identify binding poses with target proteins (e.g., kinases or GPCRs) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonyl or hydroxyl) to improve aqueous solubility without compromising membrane permeability .
  • Prodrug design : Mask reactive groups (e.g., the oxo-triazine) with enzymatically cleavable protecting groups .
  • PK/PD modeling : Use compartmental models to correlate dose, plasma concentration, and target engagement efficacy .

Advanced: How do researchers validate target specificity given the compound’s polypharmacology risks?

  • Off-target screening : Employ broad-panel kinase or receptor binding assays to identify unintended interactions .
  • CRISPR/Cas9 knockouts : Validate biological effects in target-deficient cell lines .
  • Cryo-EM/Co-crystallography : Resolve compound-target complexes to confirm binding modes .

Methodological: What integrated approaches combine synthesis, characterization, and bioactivity testing?

Adopt a workflow integrating:

Modular synthesis : Use flow chemistry for reproducible, scalable reactions (e.g., Omura-Sharma-Swern oxidation in ).

Real-time analytics : Couple HPLC-MS with automated fraction collection to isolate pure intermediates .

High-throughput screening : Test synthesized batches against disease-relevant targets (e.g., cancer cell proliferation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.